[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine
CAS No.:
Cat. No.: VC13482555
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | [4-(cyclopropylmethoxy)-2-methylphenyl]methanamine |
| Standard InChI | InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3 |
| Standard InChI Key | YVUCLLDCSVYUEJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC2CC2)CN |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2CC2)CN |
Introduction
Structural and Nomenclature Insights
The IUPAC name [4-(cyclopropylmethoxy)-2-methylphenyl]methanamine precisely defines its structure: a benzene ring with a methyl group at position 2, a cyclopropylmethoxy group (-OCHCH) at position 4, and an aminomethyl (-CHNH) group at position 1. The cyclopropylmethoxy substituent introduces steric strain and unique electronic properties due to the cyclopropane ring’s high angle strain .
The compound’s SMILES notation, CC1=C(C=CC(=C1)OCC2CC2)CN, and InChI key, YVUCLLDCSVYUEJ-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemical features . Comparative analysis with its structural isomer, [2-(cyclopropylmethoxy)-4-methylphenyl]methanamine (CAS 1248825-63-9), highlights how positional differences in substituents influence physicochemical properties. For instance, the para-substituted cyclopropylmethoxy group in the target compound may enhance solubility in polar solvents compared to its ortho-substituted analog .
Physicochemical Properties
[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is reported as a liquid at room temperature, with a purity of 95% . Key properties include:
The cyclopropane ring’s strain may predispose the compound to ring-opening reactions under acidic or radical conditions, a consideration for synthetic applications.
Comparative Analysis with Structural Analogs
The positional isomer [2-(cyclopropylmethoxy)-4-methylphenyl]methanamine (CAS 1248825-63-9) shares the same molecular formula but differs in substituent arrangement. Key contrasts include:
| Property | Target Compound | Isomer (CAS 1248825-63-9) |
|---|---|---|
| Substituent Positions | 4-OCHCH, 2-CH | 2-OCHCH, 4-CH |
| Polarity | Higher (para-OCH group) | Lower (ortho-OCH group) |
| Synthetic Accessibility | Requires para-selective synthesis | Ortho-directing effects simplify synthesis |
Such differences underscore the importance of regiochemistry in tuning compound properties for specific applications .
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